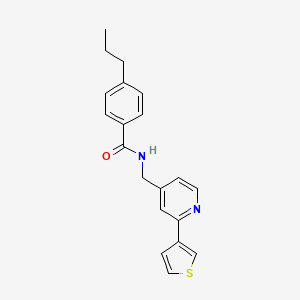

4-propyl-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide

Description

Properties

IUPAC Name |

4-propyl-N-[(2-thiophen-3-ylpyridin-4-yl)methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2OS/c1-2-3-15-4-6-17(7-5-15)20(23)22-13-16-8-10-21-19(12-16)18-9-11-24-14-18/h4-12,14H,2-3,13H2,1H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCFXBVUYVLAOQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)C(=O)NCC2=CC(=NC=C2)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-propyl-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyridinylmethyl Intermediate: The synthesis begins with the preparation of the pyridinylmethyl intermediate.

Amidation Reaction: The pyridinylmethyl intermediate is then reacted with 4-propylbenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-propyl-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Palladium on carbon (Pd/C), hydrogen gas

Substitution: Nitric acid, halogens

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Amines

Substitution: Nitrobenzamides, halobenzamides

Scientific Research Applications

Medicinal Chemistry Applications

- Antimicrobial Activity : Studies have shown that derivatives of thiophene and pyridine compounds exhibit significant antimicrobial properties. The incorporation of these moieties in 4-propyl-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide suggests potential effectiveness against various bacterial strains and fungi. For instance, related compounds have demonstrated inhibition against Staphylococcus aureus and Escherichia coli, indicating that this compound could be explored for its antimicrobial efficacy in clinical settings .

- Cancer Research : The structural features of 4-propyl-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide may allow it to interact with specific enzymes or receptors implicated in cancer cell proliferation. Research on similar compounds indicates that modifications in the benzamide structure can lead to enhanced activity against cancer cell lines, making this compound a candidate for further investigation in anticancer drug development.

- Neuropharmacology : Compounds with similar structures have been studied for their neuroprotective effects, potentially acting on neurotransmitter systems or neuroinflammatory pathways. The presence of the pyridine and thiophene rings may enhance the ability of this compound to cross the blood-brain barrier, warranting exploration in neurodegenerative disease models .

Case Studies and Research Findings

- Synthesis and Characterization : A study focused on synthesizing thiophene-pyridine derivatives reported that modifications to the benzamide structure significantly altered biological activity profiles. The synthesized compounds were characterized using NMR and mass spectrometry, confirming the successful incorporation of the desired functional groups .

- Biological Evaluation : A comprehensive evaluation of related thiophene-based compounds indicated that their antimicrobial properties could be attributed to their ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways. This suggests that 4-propyl-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide may share similar mechanisms of action .

- Pharmacokinetic Studies : Preliminary pharmacokinetic studies on structurally similar compounds have indicated favorable absorption and distribution profiles, which are critical for therapeutic efficacy. These findings highlight the need for further studies on 4-propyl-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide to assess its bioavailability and metabolism in vivo .

Mechanism of Action

The mechanism of action of 4-propyl-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . The thiophene and pyridine rings contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues with Thiophene and Pyridine Moieties

Key structural analogues include benzamide derivatives with heterocyclic substituents, such as thiophene or pyridine rings, which influence physicochemical and biological properties.

Table 1: Structural and Physicochemical Comparisons

Key Observations:

The thiophen-3-yl group (vs. thiophen-2-yl in ) alters electronic and steric profiles, which may influence binding to biological targets like LSD1 .

However, bulkier substituents (e.g., propyl) might reduce yields due to steric hindrance.

Physical Properties :

- The pyridin-4-ylmethyl group in contributes to a topological polar surface area (TPSA) of 45.4 Ų and XLogP3 of 3.7. The target compound, with a propyl group, likely has a higher XLogP3 (~4.5–5.0), favoring lipid bilayer penetration.

Gaps in Research

- Synthetic Data: No synthesis details or yields are reported for the target compound.

- Physicochemical Properties : Melting points, solubility, and spectral data (NMR, MS) are missing.

- Biological Profiling : Anti-LSD1 or other bioactivity data are absent.

Biological Activity

4-propyl-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide is a synthetic organic compound belonging to the class of benzamides. Its unique structural features, including a thiophene and pyridine moiety, suggest potential biological activities that warrant investigation. This article reviews the biological activity of this compound, focusing on its medicinal chemistry applications, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be represented by the following chemical structure:

This molecular formula indicates the presence of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) atoms, which contribute to its biological properties.

Medicinal Chemistry Applications

The compound has been studied for its potential therapeutic applications due to its interaction with various biological targets. Notably, it has shown promise in:

- Antiviral Activity : Similar compounds in the benzamide class have demonstrated efficacy against viral targets, particularly in inhibiting RNA polymerase activity in viruses such as hepatitis C virus (HCV). For instance, benzamide derivatives have been documented to inhibit NS5B RNA polymerase with IC50 values in the low micromolar range .

- Anticancer Properties : Research indicates that derivatives of benzamides can exhibit significant cytotoxicity against cancer cell lines. A study highlighted that certain benzamide derivatives were able to inhibit cell proliferation effectively in tumorigenic cells while sparing non-tumorigenic cells .

The mechanisms through which 4-propyl-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide exerts its biological effects are still under investigation. However, several pathways have been proposed:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in viral replication or cancer cell proliferation.

- Interaction with Cellular Signaling Pathways : It is hypothesized that this compound could modulate signaling pathways critical for cell survival and growth.

Case Studies and Research Findings

Synthetic Routes

The synthesis of 4-propyl-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide typically involves multi-step organic reactions:

- Formation of Pyridinylmethyl Intermediate : This step involves creating a key intermediate necessary for subsequent reactions.

- Amidation Reaction : The intermediate is reacted with 4-propylbenzoyl chloride in the presence of a base like triethylamine to yield the final product.

Q & A

Q. How does the compound’s logD affect blood-brain barrier (BBB) penetration?

- Methodology :

- Parallel artificial membrane permeability assay (PAMPA-BBB) : Compare permeability of 4-propyl-N-... with reference compounds (e.g., caffeine). LogD ~2.5–3.5 suggests moderate BBB penetration .

- In silico predictors : Use SwissADME to validate experimental data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.